molecular formula C9H9NO2 B8708745 2-(hydroxymethyl)-5-methoxybenzonitrile

2-(hydroxymethyl)-5-methoxybenzonitrile

Cat. No.: B8708745
M. Wt: 163.17 g/mol
InChI Key: SSRSZEDHGTWSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hydroxymethyl)-5-methoxybenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring a hydroxymethyl group at the second position and a methoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-5-methoxybenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxymethyl-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the nitrile . Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production. Green synthesis methods, such as the use of ionic liquids, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-5-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 2-Carboxy-5-methoxy-benzonitrile.

    Reduction: 2-Hydroxymethyl-5-methoxy-benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(hydroxymethyl)-5-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-5-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. For instance, the nitrile group can form coordination complexes with transition metals, which can be useful in catalysis and material science . The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxymethyl-5-methoxybenzaldehyde
  • 2-Hydroxymethyl-5-methoxybenzoic acid
  • 2-Hydroxymethyl-5-methoxybenzylamine

Uniqueness

2-(hydroxymethyl)-5-methoxybenzonitrile is unique due to the presence of both a nitrile and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(hydroxymethyl)-5-methoxybenzonitrile

InChI

InChI=1S/C9H9NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,11H,6H2,1H3

InChI Key

SSRSZEDHGTWSEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CO)C#N

Origin of Product

United States

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